Cas no 2137676-69-6 (2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid)
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid
- EN300-1122769
- 2137676-69-6
-
- Inchi: 1S/C9H10N2O5/c12-7(5-1-2-15-4-5)11-9-10-3-6(16-9)8(13)14/h3,5H,1-2,4H2,(H,13,14)(H,10,11,12)
- InChI Key: FDMDMSNSQPBKAD-UHFFFAOYSA-N
- SMILES: O1CCC(C(NC2=NC=C(C(=O)O)O2)=O)C1
Computed Properties
- Exact Mass: 226.05897142g/mol
- Monoisotopic Mass: 226.05897142g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 102Ų
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122769-0.05g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1122769-0.1g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1122769-0.25g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1122769-0.5g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1122769-1.0g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1122769-2.5g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1122769-5.0g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1122769-10.0g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1122769-1g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1122769-5g |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid |
2137676-69-6 | 95% | 5g |
$2443.0 | 2023-10-26 |
2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid
Recent Advances in the Study of 2-(Oxolane-3-amido)-1,3-oxazole-5-carboxylic Acid (CAS: 2137676-69-6)
The compound 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid (CAS: 2137676-69-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a comprehensive overview of recent studies, highlighting key methodologies, results, and implications for future research.
Recent studies have demonstrated that 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid exhibits promising activity as a modulator of specific enzymatic pathways, particularly those involved in inflammatory and metabolic disorders. A 2023 study published in the Journal of Medicinal Chemistry detailed the compound's ability to inhibit key pro-inflammatory cytokines, suggesting its potential as a novel anti-inflammatory agent. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing high affinity for target proteins such as COX-2 and TNF-α.
Another significant advancement in the study of this compound involves its synthetic optimization. Researchers have developed a more efficient and scalable synthesis route, as reported in a recent issue of Organic Letters. The new method utilizes a one-pot cascade reaction, significantly reducing the number of steps and improving overall yield. This development is critical for facilitating further preclinical and clinical studies, as it addresses previous challenges related to the compound's availability and purity.
In addition to its anti-inflammatory properties, 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid has shown potential in oncology research. A 2024 study published in Cancer Research explored its role as an inhibitor of tumor cell proliferation. The compound was found to selectively target cancer cells with minimal toxicity to normal cells, a finding attributed to its unique interaction with the PI3K/AKT/mTOR pathway. These results underscore the compound's versatility and highlight its potential as a multi-target therapeutic agent.
Despite these promising findings, challenges remain in the development of 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research is focused on structural modifications to enhance these properties while retaining the compound's therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, the recent studies on 2-(oxolane-3-amido)-1,3-oxazole-5-carboxylic acid (CAS: 2137676-69-6) highlight its significant potential in treating inflammatory and oncological disorders. Advances in synthetic methodologies and a deeper understanding of its biological mechanisms pave the way for future preclinical and clinical trials. Continued research and development efforts will be essential to fully realize the therapeutic promise of this compound.
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